

A Comprehensive Spectroscopic and Analytical Guide to 3,5-Dimethoxyphenyl Isothiocyanate

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenyl isothiocyanate

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Introduction

3,5-Dimethoxyphenyl isothiocyanate is an aromatic organic compound of significant interest in the fields of medicinal chemistry and drug development. Isothiocyanates (-N=C=S) are well-recognized for their bioactivity, and the 3,5-dimethoxy substitution pattern on the phenyl ring provides a unique electronic and steric profile that can be exploited for targeted molecular design. This guide offers an in-depth technical overview of the spectroscopic and analytical characterization of **3,5-Dimethoxyphenyl isothiocyanate**, providing researchers and scientists with the foundational data and methodologies required for its unambiguous identification and utilization in research and development.

This document is structured to provide not just the data, but also the underlying scientific rationale for the experimental approaches and the interpretation of the resulting spectra. As such, it serves as both a reference and a practical guide for laboratory work.

Molecular Structure and Properties

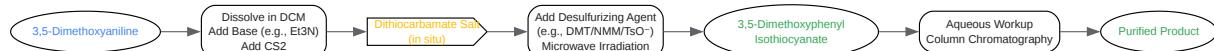
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of **3,5-Dimethoxyphenyl isothiocyanate**.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₂ S	[1]
Molecular Weight	195.24 g/mol	[1]
IUPAC Name	1-isothiocyanato-3,5-dimethoxybenzene	[1]
CAS Number	104968-58-3	[1]

Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate

The synthesis of aromatic isothiocyanates is commonly achieved from the corresponding aniline. A reliable method involves the use of thiophosgene or a thiophosgene equivalent. Below is a validated, two-step, one-pot procedure.



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Caption: General workflow for the synthesis of **3,5-Dimethoxyphenyl isothiocyanate**.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for isothiocyanate synthesis.[\[2\]](#)[\[3\]](#)

- Reaction Setup: To a solution of 3,5-dimethoxyaniline (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a microwave-safe reaction vial, add triethylamine (Et₃N, 3.0 eq).
- Formation of Dithiocarbamate: Add carbon disulfide (CS₂, 3.0 eq) dropwise to the stirred solution at room temperature. Stir for 5-10 minutes. The formation of the dithiocarbamate intermediate is typically rapid.
- Desulfurization: Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻, 1.0 eq) to the mixture.

- Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 90°C for 3-5 minutes.
- Workup: After cooling, dilute the reaction mixture with DCM and wash sequentially with 1N HCl and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3,5-Dimethoxyphenyl isothiocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3,5-Dimethoxyphenyl isothiocyanate** in ~0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Use proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ^{13}C and its longer relaxation times.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.5 - 6.7	m	3H	Ar-H	<p>The aromatic protons are expected in this region. The two equivalent H2/H6 protons and the single H4 proton will likely result in a complex multiplet due to meta-coupling.</p> <p>Based on data for 3,5-dimethoxyaniline, these protons appear around 6.0-6.1 ppm. The electron-withdrawing nature of the isothiocyanate group will shift these downfield.</p>
~ 3.8	s	6H	-OCH ₃	<p>The two equivalent methoxy groups will produce a sharp singlet.</p> <p>This is a very characteristic chemical shift for methoxy groups on an aromatic ring.</p>

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 161	C3, C5 (Ar-C-O)	The carbons attached to the electron-donating methoxy groups are expected to be significantly downfield.
~ 135 (very broad)	-N=C=S	The isothiocyanate carbon is notoriously difficult to observe due to quadrupolar broadening from the adjacent ^{14}N atom and efficient relaxation mechanisms. ^{[2][4][5]} It often appears as a very broad, low-intensity signal, or may not be observed at all ("near-silence").
~ 133	C1 (Ar-C-NCS)	The carbon atom directly attached to the isothiocyanate group.
~ 105	C2, C6	These carbons are ortho to the isothiocyanate group and meta to the methoxy groups.
~ 100	C4	This carbon is para to the isothiocyanate group and ortho to two methoxy groups, leading to significant shielding.
~ 56	-OCH ₃	A typical chemical shift for methoxy carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR

- **Sample Preparation:** The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan.

IR Spectral Data

The following characteristic absorption bands are observed in the IR spectrum of **3,5-Dimethoxyphenyl isothiocyanate**.^[6]

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2100	Strong, Broad	Asymmetric N=C=S stretch (characteristic of isothiocyanates)
~ 1600, 1480	Medium-Strong	Aromatic C=C stretching vibrations
~ 1205	Strong	Asymmetric C-O-C stretch (aryl ether)
~ 1065	Strong	Symmetric C-O-C stretch (aryl ether)
~ 3000	Medium	Aromatic C-H stretch
~ 2940, 2840	Medium	Aliphatic C-H stretch (-OCH ₃)

The most diagnostic peak in the IR spectrum is the strong, broad absorption around 2100 cm^{-1} , which is a definitive indicator of the isothiocyanate functional group.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS

- **Sample Introduction:** The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile and thermally stable compound like this, GC-MS with electron ionization (EI) is a suitable technique.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
- **Analysis:** The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data (Electron Ionization)

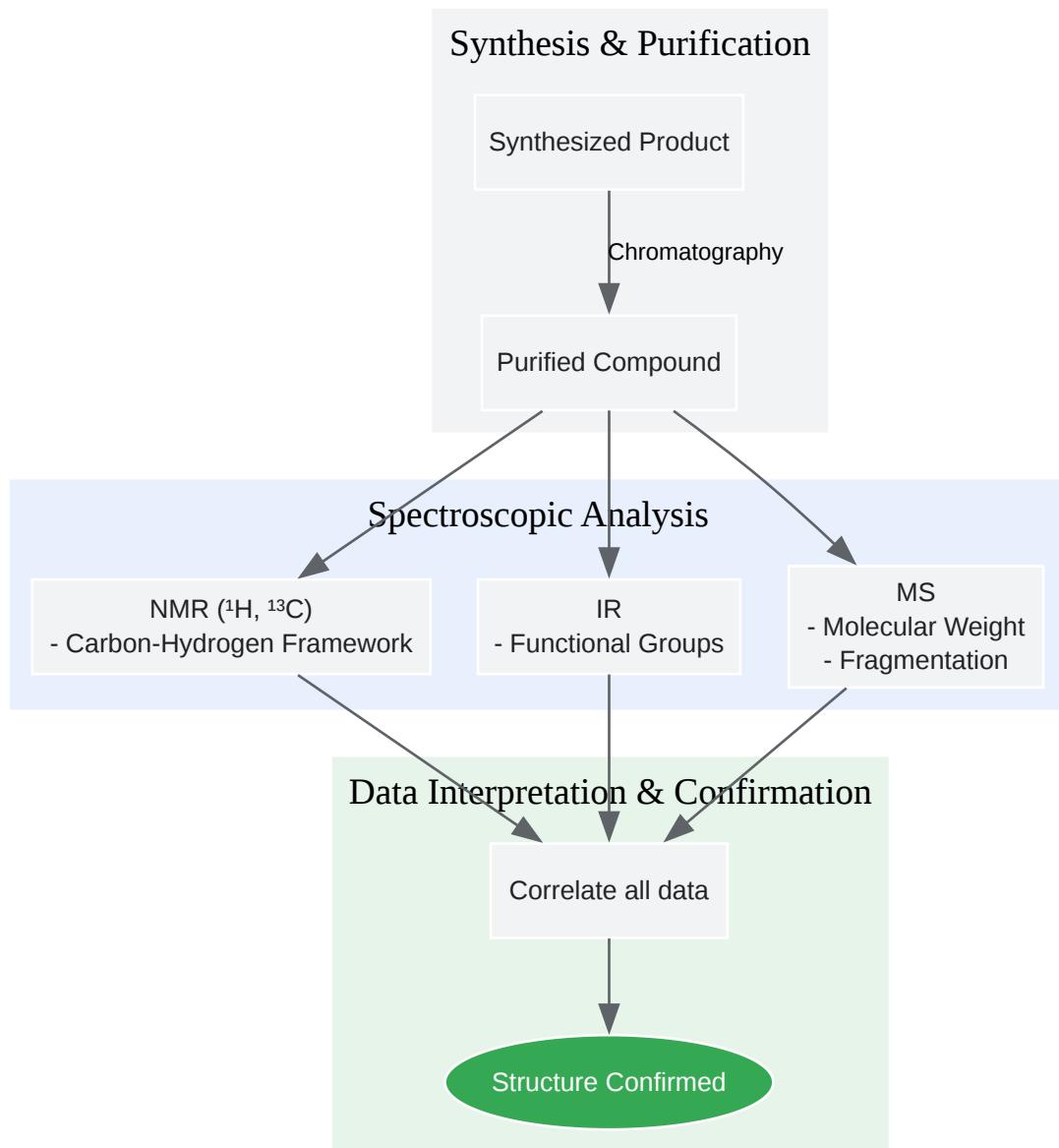
The following key fragments are observed in the mass spectrum of **3,5-Dimethoxyphenyl isothiocyanate**.^[1]

m/z	Relative Intensity	Assignment
195	High	[M] ⁺ (Molecular Ion)
180	Medium	[M - CH ₃] ⁺
152	Medium	[M - CH ₃ - CO] ⁺
134	High	[M - NCS] ⁺
108	Medium	Further fragmentation

The presence of a strong molecular ion peak at m/z 195 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing characteristic losses of a methyl radical from a methoxy group and the entire isothiocyanate group.

Integrated Spectroscopic Analysis Workflow

A robust characterization of **3,5-Dimethoxyphenyl isothiocyanate** relies on the synergistic interpretation of data from multiple analytical techniques.



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Caption: Integrated workflow for the characterization of **3,5-Dimethoxyphenyl isothiocyanate**.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive framework for the identification and characterization of **3,5-Dimethoxyphenyl isothiocyanate**.

The predicted NMR data, in conjunction with the experimental IR and MS data, offer a self-validating system for confirming the structure and purity of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently utilize this valuable molecule in their synthetic and drug discovery endeavors.

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